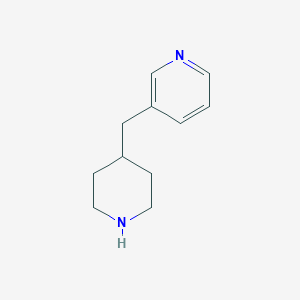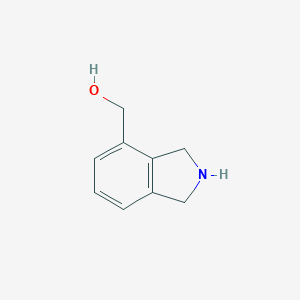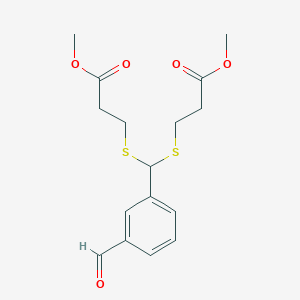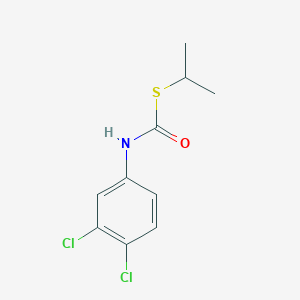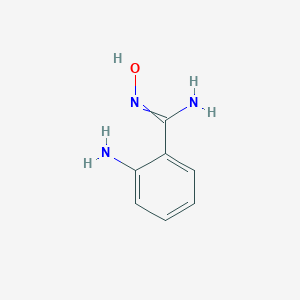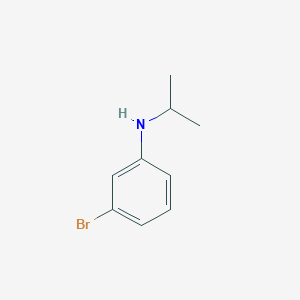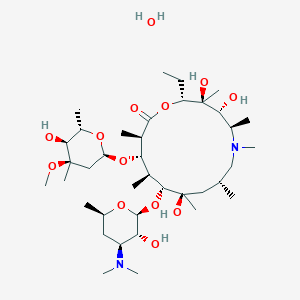
Azithromycin Monohydrate
Übersicht
Beschreibung
Azithromycin Monohydrate is a macrolide antibiotic derived from erythromycin. It is known for its broad-spectrum antibacterial activity and is commonly used to treat various bacterial infections, including respiratory infections, skin infections, and sexually transmitted diseases. This compound is particularly valued for its long half-life and high tissue penetration, making it effective in treating infections with less frequent dosing .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Azithromycin Monohydrate is synthesized from erythromycin through a series of chemical reactions. The process involves the introduction of a nitrogen atom into the lactone ring of erythromycin, forming a 15-membered ring structure. This modification enhances the stability and antibacterial activity of the compound. The synthesis typically involves the following steps:
Oxidation: Erythromycin is oxidized to form a 9-oxime intermediate.
Reduction: The oxime is reduced to form a 9-amine intermediate.
Cyclization: The 9-amine intermediate undergoes cyclization to form the 15-membered ring structure of Azithromycin.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Fermentation: Production of erythromycin through fermentation of the bacterium .
Chemical Modification: Conversion of erythromycin to Azithromycin through the synthetic routes mentioned above.
Crystallization: Purification of this compound through crystallization techniques to obtain the desired monohydrate form.
Analyse Chemischer Reaktionen
Azithromycin Monohydrate undergoes various chemical reactions, including:
Oxidation: Azithromycin can be oxidized to form N-oxide derivatives.
Reduction: Reduction reactions can convert Azithromycin to its amine derivatives.
Substitution: Azithromycin can undergo nucleophilic substitution reactions, particularly at the nitrogen atom in the lactone ring.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, primary amines.
Major Products:
N-oxide Derivatives: Formed through oxidation.
Amine Derivatives: Formed through reduction.
Substituted Azithromycin: Formed through nucleophilic substitution.
Wissenschaftliche Forschungsanwendungen
Azithromycin Monohydrate has a wide range of scientific research applications:
Chemistry: Used as a model compound in studying macrolide antibiotics and their chemical properties.
Biology: Investigated for its effects on bacterial protein synthesis and resistance mechanisms.
Medicine: Extensively used in clinical research for treating bacterial infections, including respiratory infections, skin infections, and sexually transmitted diseases.
Industry: Employed in the development of new antibiotic formulations and drug delivery systems.
Wirkmechanismus
Azithromycin Monohydrate exerts its antibacterial effects by binding to the 23S rRNA of the bacterial 50S ribosomal subunit. This binding inhibits the transpeptidation and translocation steps of protein synthesis, preventing the assembly of the 50S ribosomal subunit. As a result, bacterial protein synthesis is halted, leading to the inhibition of bacterial growth and replication .
Vergleich Mit ähnlichen Verbindungen
Azithromycin Monohydrate is unique among macrolide antibiotics due to its 15-membered ring structure, which provides enhanced stability and antibacterial activity compared to other macrolides like erythromycin and clarithromycin. Similar compounds include:
Erythromycin: A 14-membered macrolide with a similar mechanism of action but less stability and tissue penetration.
Clarithromycin: Another 14-membered macrolide with improved acid stability compared to erythromycin but shorter half-life than Azithromycin.
Roxithromycin: A semi-synthetic derivative of erythromycin with a similar spectrum of activity but different pharmacokinetic properties
This compound stands out due to its long half-life, high tissue penetration, and broad-spectrum antibacterial activity, making it a valuable antibiotic in clinical practice.
Eigenschaften
IUPAC Name |
(2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-11-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-3,4,10-trihydroxy-13-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,6,8,10,12,14-heptamethyl-1-oxa-6-azacyclopentadecan-15-one;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H72N2O12.H2O/c1-15-27-38(10,46)31(42)24(6)40(13)19-20(2)17-36(8,45)33(52-35-29(41)26(39(11)12)16-21(3)48-35)22(4)30(23(5)34(44)50-27)51-28-18-37(9,47-14)32(43)25(7)49-28;/h20-33,35,41-43,45-46H,15-19H2,1-14H3;1H2/t20-,21-,22+,23-,24-,25+,26+,27-,28+,29-,30+,31-,32+,33-,35+,36-,37-,38-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQUPLSLYZHKKQT-WVVFQGGUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(C(C(N(CC(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)C)O)(C)O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1[C@@]([C@@H]([C@H](N(C[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)O)C)C)C)O)(C)O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H74N2O13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10861063 | |
| Record name | Azithromycin monohydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10861063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
767.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117772-70-0, 121470-24-4 | |
| Record name | Azithromycin dihydrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=117772-70-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Azithromycin monohydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121470244 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Azithromycin monohydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10861063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2R,3S,4R,8R,10R,11R,13S,14R)-11-{[(2S,3R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy}-2-ethyl-3,4,10-trihydroxy-13-{[(2R,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy}-3,5,6,8,10,12,14-heptamethyl-1-oxa-6-azacyclopentadecan-15-one hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | AZITHROMYCIN MONOHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JTE4MNN1MD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Azithromycin Monohydrate exert its antibacterial effect?
A1: this compound is a macrolide antibiotic that inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit of susceptible bacteria. [] This binding interferes with the translocation of peptides during the translation process, ultimately halting bacterial growth. []
Q2: What is the molecular formula and weight of this compound?
A2: The molecular formula of this compound is C38H72N2O12•H2O. Its molecular weight is 785.0 g/mol. []
Q3: Does this compound exhibit any particular challenges in terms of material handling?
A3: Yes, this compound has a known tendency to adhere to metallic surfaces during various stages of processing, such as crystallization, drying, and grinding. This stickiness is attributed to the conformation and packing of the Azithromycin molecules within its crystal structure. The crystal habit exposes nitrogen and oxygen atoms on a specific crystal face, promoting interaction with metal surfaces. [, ]
Q4: How does the solubility of this compound vary across different solvents?
A4: The solubility of this compound has been investigated in a range of solvents. It demonstrates good solubility in ethanol, propan-2-ol, butan-1-ol, ethyl ethanoate, and 2-propanone. The solubility increases with temperature, suggesting an endothermic dissolution process. [] The Wilson equation has been identified as a suitable model to correlate the solubility data. []
Q5: What is known about the stability of different forms of Azithromycin?
A5: Studies have explored different forms of Azithromycin, including monohydrate and dihydrate. It's been found that this compound can exhibit hygroscopicity. [] Research has focused on developing new forms, such as Azithromycin Ethanolate, with improved stability and reduced hygroscopicity compared to the monohydrate form. []
Q6: Does this compound exist in different polymorphic forms?
A6: Yes, this compound displays polymorphism, meaning it can exist in various crystalline forms with distinct arrangements of molecules within the crystal lattice. Several monohydrate pseudopolymorphs have been identified, including forms crystallized from ethanol, isopropanol, and methanol. [, ]
Q7: What methods are used to produce this compound granules for pharmaceutical formulations?
A8: Wet granulation is a common method for producing this compound granules. This process involves mixing this compound particles with excipients and a granulating liquid. [] The resulting wet granules are dried to remove the liquid, forming solid granules that can be further processed for pharmaceutical formulations. []
Q8: Is there a way to synthesize this compound directly without going through multiple steps?
A9: Yes, researchers have developed a one-step process for the preparation of this compound Isopropanol Clathrate. This method uses 9-deoxo-9a-aza-9a-homoerythromycin A as the starting material and involves a series of reactions in isopropanol, including methylation and pH adjustment. [] This approach simplifies the synthesis and can improve production efficiency. []
Q9: How is the presence of this compound confirmed and quantified in different matrices?
A10: Gas chromatography coupled with mass spectrometry (GC-MS) is a widely used technique for the determination of this compound in biological fluids. [] This method offers high sensitivity and selectivity for accurate quantification of the drug in complex matrices.
Q10: Are there specific challenges in developing and validating analytical methods for this compound?
A10: The physicochemical properties of this compound, such as its tendency to interact with metal surfaces, can pose challenges during analytical method development and validation. It is crucial to select appropriate materials for sample handling and analysis to prevent drug loss due to adsorption. Careful optimization of extraction procedures and chromatographic conditions is essential to ensure accurate and reliable results.
Q11: Does this compound cross the blood-brain barrier?
A12: While Azithromycin is generally considered to have limited penetration into the central nervous system, a study investigating its potential in a mouse model of Spinal Muscular Atrophy (SMA) found that this compound administered directly into the brain (intracerebroventricularly) increased SMN protein levels in disease-relevant tissues. [] This finding suggests some degree of brain penetration under specific conditions, although further research is needed to fully understand the implications.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


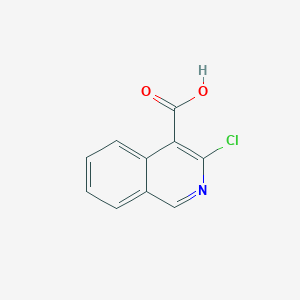
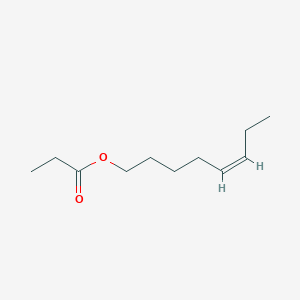
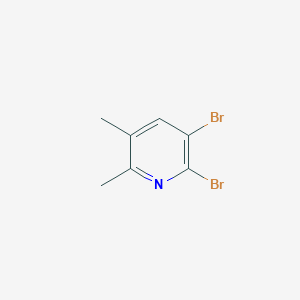
![7-chloro-6-nitro-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-5-one](/img/structure/B177633.png)
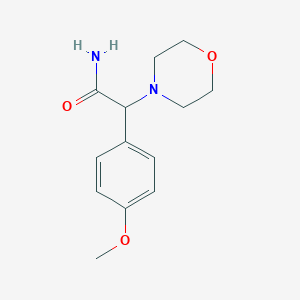
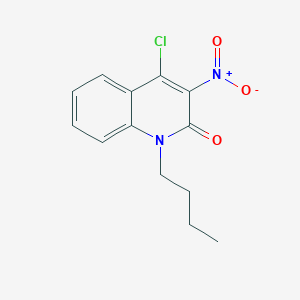
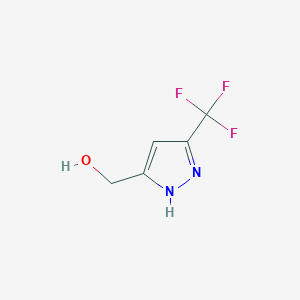
![1-Phenyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione](/img/structure/B177647.png)
